molecular formula C8H7F3N2O3 B3031945 2-Methyl-6-nitro-4-(trifluoromethoxy)aniline CAS No. 887266-85-5

2-Methyl-6-nitro-4-(trifluoromethoxy)aniline

Cat. No.: B3031945
CAS No.: 887266-85-5
M. Wt: 236.15 g/mol
InChI Key: RKOREZRSQWTGLZ-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-4-(trifluoromethoxy)aniline is an organic compound characterized by the presence of a trifluoromethoxy group, a nitro group, and a methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-4-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-methyl-4-(trifluoromethoxy)aniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 2-Methyl-6-amino-4-(trifluoromethoxy)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 2-Carboxy-6-nitro-4-(trifluoromethoxy)aniline.

Scientific Research Applications

2-Methyl-6-nitro-4-(trifluoromethoxy)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethoxy)aniline: Similar structure but lacks the methyl group.

    2-Methyl-4-(trifluoromethoxy)aniline: Similar structure but lacks the nitro group.

    2-Methyl-6-nitroaniline: Similar structure but lacks the trifluoromethoxy group.

Uniqueness

2-Methyl-6-nitro-4-(trifluoromethoxy)aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the nitro and methyl groups provide sites for further chemical modifications.

Properties

IUPAC Name

2-methyl-6-nitro-4-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-4-2-5(16-8(9,10)11)3-6(7(4)12)13(14)15/h2-3H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOREZRSQWTGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382576
Record name 2-methyl-6-nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887266-85-5
Record name 2-methyl-6-nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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